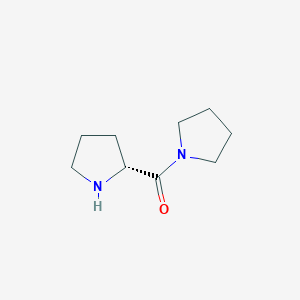
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrochlorothiazide is a diuretic medication commonly used to treat hypertension and edema caused by fluid retention. It is also used to manage conditions such as diabetes insipidus and renal tubular acidosis. The compound is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced blood volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide is synthesized through the reaction of 5-chloro-2,4-disulfamyl-aniline with formaldehyde in the presence of a base and a solvent. The base used is typically an alkali metal hydroxide, and the solvent can be tetrahydrofuran, dioxane, diethylene glycol, methanol, or water . Another method involves reacting 5-chloro-2,4-disulfamyl-aniline with paraformaldehyde in the presence of a mineral acid such as hydrochloric acid, hydrobromic acid, or sulfuric acid .
Industrial Production Methods
Industrial production of hydrochlorothiazide involves heating 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in alcohol to reflux, followed by the addition of an inorganic acid solution in alcohol to the refluxing reaction mass . This process yields highly pure hydrochlorothiazide with a purity of at least 99.9% .
Chemical Reactions Analysis
Types of Reactions
Hydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions
Oxidation: Hydrochlorothiazide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of hydrochlorothiazide, which may have different pharmacological properties and applications.
Scientific Research Applications
Hydrochlorothiazide is widely used in scientific research due to its diuretic and antihypertensive properties. It is used in studies related to cardiovascular diseases, renal function, and fluid balance. Additionally, it is employed in pharmaceutical research to develop new formulations and improve drug delivery systems .
Mechanism of Action
Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and peripheral vascular resistance contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
Hydrochlorothiazide is unique among thiazide diuretics due to its specific molecular structure and pharmacokinetic properties. Compared to chlorthalidone, hydrochlorothiazide has a shorter half-life and may require more frequent dosing . Indapamide and metolazone, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where hydrochlorothiazide may not be suitable .
Hydrochlorothiazide remains a widely prescribed medication due to its effectiveness, affordability, and well-established safety profile.
Properties
CAS No. |
144243-45-8 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChI Key |
HDLWINONZUFKQV-MRVPVSSYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
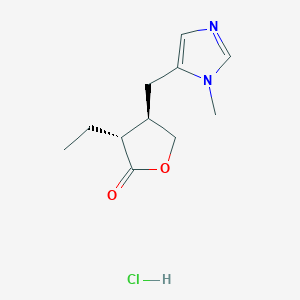


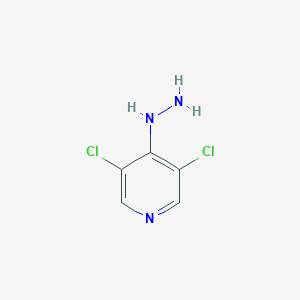

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

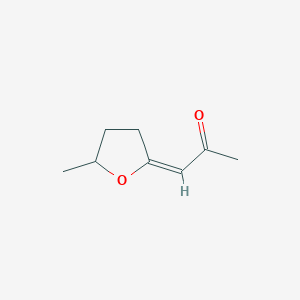

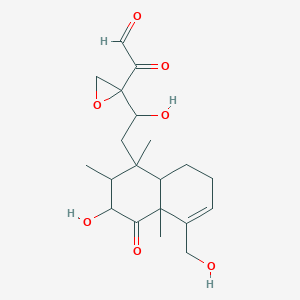
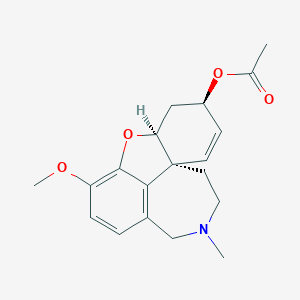
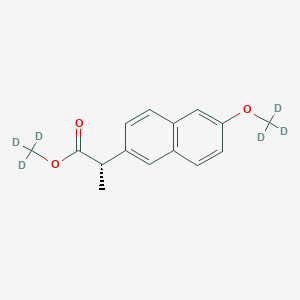

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
